molecular formula C23H23N3OS B2907887 N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide CAS No. 1024081-63-7

N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide

Cat. No.: B2907887
CAS No.: 1024081-63-7
M. Wt: 389.52
InChI Key: UFHWAMNVXINXNC-UHFFFAOYSA-N
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Description

N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide is a complex organic compound characterized by multiple functional groups, including amine and thioxomethyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide involves multiple steps, starting from the functionalization of a benzamide core. Typically, the synthetic route may include:

  • Initial Formation: : Reacting isopropyl-substituted aniline with an intermediate compound to introduce the phenylamino group.

  • Thioxomethyl Addition: : Introducing a thioxomethyl group using reagents like Lawesson's reagent or phosphorus pentasulfide.

  • Final Coupling: : Coupling the intermediate with a benzoyl chloride derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of such a complex compound may utilize continuous flow reactors for efficiency and control over reaction conditions. Optimization of catalysts, solvents, and temperature ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically altering the thioxomethyl group.

  • Reduction: : Selective reduction of the nitro group, if present, can lead to the formation of amines.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the phenyl rings.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate.

  • Reduction: : Catalytic hydrogenation or using sodium borohydride.

  • Substitution: : Halogens or nucleophiles under suitable conditions.

Major Products Formed

Products of these reactions vary but commonly include modified aromatic compounds, potentially forming different amine derivatives or altered sulfur-containing groups.

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of more complex organic molecules.

Biology

Studied for its potential role in biological systems, possibly influencing enzyme activities or cellular processes.

Medicine

May have applications in drug discovery, acting as a lead compound or pharmacophore for new therapeutic agents.

Industry

Could be used in the development of advanced materials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide exerts its effects is multifaceted:

  • Molecular Targets: : Potentially targets specific enzymes or receptors in biological systems.

  • Pathways Involved: : Interacts with biochemical pathways involving sulfur metabolism or aromatic compound transformations.

Comparison with Similar Compounds

Similar Compounds

  • N-(phenylamino)thioxomethylbenzamide

  • N-(4-(methylphenylamino)thioxomethyl)benzamide

Unique Attributes

N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide stands out due to its unique substitution pattern, offering distinct reactivity and interaction profiles compared to its analogs.

Conclusion

This compound presents a fascinating subject for chemical study and potential application across various scientific disciplines. Its intricate structure and diverse reactivity make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

N-[[4-(N-propan-2-ylanilino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-17(2)26(20-11-7-4-8-12-20)21-15-13-19(14-16-21)24-23(28)25-22(27)18-9-5-3-6-10-18/h3-17H,1-2H3,(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHWAMNVXINXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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